molecular formula C17H17N9 B2506554 1-{pyrido[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2320669-47-2

1-{pyrido[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2506554
CAS No.: 2320669-47-2
M. Wt: 347.386
InChI Key: NFGPTONSMSXYOZ-UHFFFAOYSA-N
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Description

This compound (CAS: 2320853-20-9) is a nitrogen-rich heterocyclic molecule featuring a 1,4-diazepane core linked to pyrido[3,4-d]pyrimidin-4-yl and [1,2,4]triazolo[4,3-b]pyridazin-6-yl moieties . Its molecular formula is C₁₆H₁₈N₁₀, with a molecular weight of 350.38 g/mol.

Properties

IUPAC Name

4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9/c1-6-24(16-3-2-15-22-21-12-26(15)23-16)8-9-25(7-1)17-13-4-5-18-10-14(13)19-11-20-17/h2-5,10-12H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGPTONSMSXYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=NC3=C2C=CN=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{pyrido[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step reactions that include the formation of pyrido[3,4-d]pyrimidine and triazolo[4,3-b]pyridazine intermediates. One common method involves the use of cyclization reactions under controlled conditions, often employing catalysts such as [Tropine]2C3H5OH0.2Cl . The reaction conditions may include refluxing in solvents like chloroform or dimethylformamide, followed by purification steps such as crystallization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Techniques such as ultrasonic-assisted synthesis can be employed to enhance reaction rates and product quality . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{pyrido[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacokinetic properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Mechanism of Action

The mechanism of action of 1-{pyrido[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents CAS Number
1-{Pyrido[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane C₁₆H₁₈N₁₀ 350.38 1,4-Diazepane Pyrido[3,4-d]pyrimidin-4-yl; [1,2,4]triazolo[4,3-b]pyridazin-6-yl 2320853-20-9
1-(5-Fluoropyrimidin-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane C₁₅H₁₄F₄N₈ 382.32 1,4-Diazepane 5-Fluoropyrimidin-4-yl; 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl 2380043-61-6
1-{1H-Pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine C₁₄H₁₄N₁₀ 322.33 Piperazine 1H-Pyrazolo[3,4-d]pyrimidin-4-yl; [1,2,4]triazolo[4,3-b]pyridazin-6-yl 2380181-44-0
Key Observations:

Core Flexibility : Replacing 1,4-diazepane with piperazine (as in the third compound) reduces conformational flexibility due to piperazine’s smaller, six-membered ring. This may influence binding kinetics in biological targets .

Substituent Effects: The fluorinated analog (second compound) introduces 5-fluoropyrimidin-4-yl and 3-trifluoromethyl groups, increasing molecular weight (382.32 g/mol) and lipophilicity. Fluorine atoms enhance metabolic stability and membrane permeability .

Pharmacological Implications (Inferred)

  • The triazolopyridazine group is common in kinase inhibitors (e.g., JAK2/FLT3), and fluorine substitutions (as in the second compound) are often used to improve drug-likeness .
  • Piperazine-containing analogs (third compound) may exhibit different pharmacokinetic profiles due to reduced flexibility and altered solubility .

Biological Activity

The compound 1-{pyrido[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N8C_{18}H_{22}N_8 with a molecular weight of 350.4 g/mol. The IUPAC name reflects its intricate structure that includes multiple nitrogen-containing rings which are often associated with significant biological activity.

PropertyValue
Molecular FormulaC18H22N8
Molecular Weight350.4 g/mol
IUPAC NameThis compound
InChI KeyCYDVVDIUQASQAA-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of pyrido-pyrimidine compounds have shown promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are critical in various cancers. One study demonstrated that a related compound exhibited an IC50 value of 114.5 nmol/L against FGFR1 and significantly inhibited cell proliferation in cancer models .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases and modulating signaling pathways associated with cell growth and survival. For example:

  • The FGFR signaling pathway is often dysregulated in cancer cells; targeting this pathway can lead to reduced tumor growth and increased apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of these compounds is crucial for optimizing their efficacy. Modifications to the core structure can lead to variations in biological activity:

  • The introduction of different substituents on the pyrido and triazolo rings can enhance or diminish potency against specific targets .

Study 1: Antitumor Efficacy

A recent investigation focused on a series of triazolo-pyridazine derivatives that included similar structural motifs to our compound. One notable derivative displayed a tumor growth inhibition (TGI) rate of 91.6% at a dosage of 50 mg/kg in xenograft models . This highlights the potential for therapeutic applications in oncology.

Study 2: Kinase Inhibition

Another study synthesized and evaluated various derivatives for their kinase inhibitory activities. The results indicated that specific modifications to the pyridazine moiety were crucial for maintaining high inhibitory activity against FGFRs . This underscores the importance of targeted design in drug development.

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